
(3-Bromobenzyl)(3-fluorophenyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromobenzyl)(3-fluorophenyl)sulfane is an organic compound with the molecular formula C13H10BrFS. It is a derivative of benzene, where a bromine atom is attached to the benzene ring at the first position, and a 3-fluorophenylsulfanylmethyl group is attached at the third position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (3-Bromobenzyl)(3-fluorophenyl)sulfane can be synthesized through a multi-step process involving the following key steps:
Formation of 3-Fluorophenylsulfanylmethyl Group: This step involves the reaction of 3-fluorobenzyl chloride with thiophenol in the presence of a base such as sodium hydroxide (NaOH) to form 3-fluorophenylsulfanylmethyl chloride.
Coupling Reaction: The final step is the coupling of the brominated benzene with the 3-fluorophenylsulfanylmethyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Bromobenzyl)(3-fluorophenyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding hydrocarbon derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Conducted in the presence of oxidizing agents at room temperature or slightly elevated temperatures.
Reduction Reactions: Performed in anhydrous conditions using reducing agents at low temperatures.
Major Products Formed:
Substitution Reactions: Formation of substituted benzene derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of hydrocarbon derivatives.
Applications De Recherche Scientifique
(3-Bromobenzyl)(3-fluorophenyl)sulfane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds and drug discovery.
Medicine: Explored for its potential therapeutic applications. It is studied for its role in the development of new drugs and treatment strategies.
Industry: Utilized in the production of specialty chemicals and advanced materials. It is used in the manufacture of polymers, coatings, and electronic materials.
Mécanisme D'action
The mechanism of action of (3-Bromobenzyl)(3-fluorophenyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic substitution reactions. It can also undergo oxidation and reduction reactions, leading to the formation of various products with different biological and chemical properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(3-Bromobenzyl)(3-fluorophenyl)sulfane can be compared with other similar compounds, such as:
1-Bromo-3-fluorobenzene: This compound has a similar structure but lacks the sulfanylmethyl group. It is used as a precursor in organic synthesis and has different reactivity and applications.
3-Fluorophenylsulfanylmethylbenzene: This compound lacks the bromine atom and has different chemical properties and reactivity. It is used in the synthesis of various organic molecules.
1-Bromo-4-[(3-fluorophenyl)sulfanylmethyl]benzene: This compound has the sulfanylmethyl group attached at the fourth position instead of the third position. It has different steric and electronic properties, leading to variations in reactivity and applications.
Propriétés
IUPAC Name |
1-bromo-3-[(3-fluorophenyl)sulfanylmethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFS/c14-11-4-1-3-10(7-11)9-16-13-6-2-5-12(15)8-13/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZZSOHVXLLJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=CC=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6Lambda6-thia-1-azaspiro[3.5]nonane-6,6-dione](/img/structure/B7941195.png)
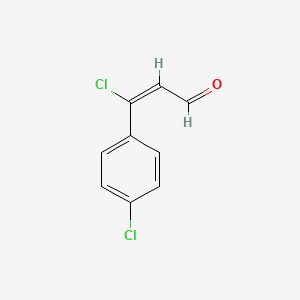
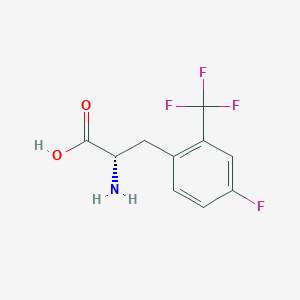
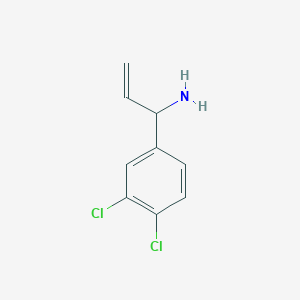

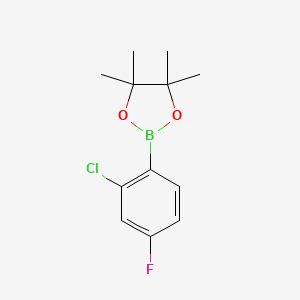
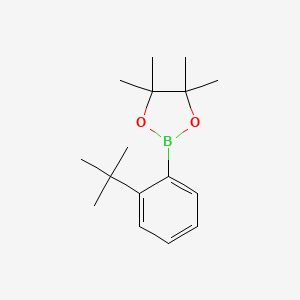
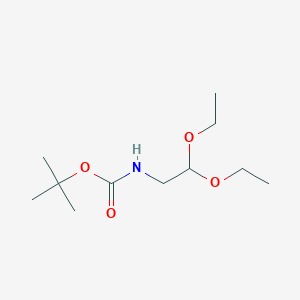
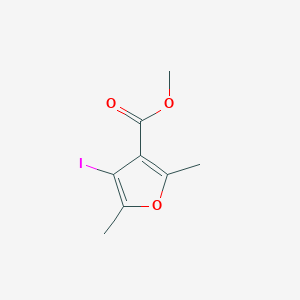
![1-Bromo-4-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7941255.png)
![1-Bromo-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7941268.png)
![2-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile](/img/structure/B7941275.png)
![4-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile](/img/structure/B7941276.png)
